1-(2-Bromoethyl)piperidine

Physicochemical characterization Solvent selection Purification optimization

1-(2-Bromoethyl)piperidine (CAS 56477-57-7) is a bifunctional synthetic intermediate comprising a piperidine heterocycle and a terminal bromoethyl substituent. With molecular formula C7H14BrN, molecular weight 192.10 g/mol, and XLogP3 of 2.4, this compound serves as a versatile alkylating agent and building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H14BrN
Molecular Weight 192.1 g/mol
CAS No. 56477-57-7
Cat. No. B1605536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)piperidine
CAS56477-57-7
Molecular FormulaC7H14BrN
Molecular Weight192.1 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCBr
InChIInChI=1S/C7H14BrN/c8-4-7-9-5-2-1-3-6-9/h1-7H2
InChIKeyOMLPYEWVUSQNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)piperidine (CAS 56477-57-7) for Organic Synthesis and Pharmaceutical R&D: Technical Specifications and Procurement Considerations


1-(2-Bromoethyl)piperidine (CAS 56477-57-7) is a bifunctional synthetic intermediate comprising a piperidine heterocycle and a terminal bromoethyl substituent [1]. With molecular formula C7H14BrN, molecular weight 192.10 g/mol, and XLogP3 of 2.4, this compound serves as a versatile alkylating agent and building block in medicinal chemistry and organic synthesis . The bromoethyl group enables nucleophilic substitution reactions for constructing nitrogen-containing heterocycles, quaternary ammonium compounds, and bioactive molecular scaffolds [2]. Commercial availability from multiple suppliers with purity specifications of 95-98% supports consistent procurement for research and development applications .

Why 1-(2-Bromoethyl)piperidine Cannot Be Readily Substituted by Chloro, Iodo, or Positional Analogs


Structural analogs of 1-(2-bromoethyl)piperidine exhibit markedly different reactivity profiles that preclude simple substitution in synthetic workflows. The bromine atom imparts distinct nucleophilic substitution kinetics compared to chlorine analogs, with bromide functioning as a superior leaving group in SN2 reactions [1]. Positional isomers such as 2-(2-bromoethyl)piperidine or 3-(2-bromoethyl)piperidine introduce altered steric and electronic environments around the piperidine nitrogen, affecting both reactivity and the physicochemical properties of downstream products . Furthermore, the unprotected free base form offers different handling and storage requirements compared to hydrochloride salt variants [2]. These differences carry significant implications for reaction optimization, product purity, and regulatory compliance in pharmaceutical intermediate synthesis [3].

Quantitative Differentiation Evidence for 1-(2-Bromoethyl)piperidine Procurement


Physicochemical Property Profile Supporting Solvent Selection and Purification Strategy

1-(2-Bromoethyl)piperidine exhibits an XLogP3 of 2.4 and a topological polar surface area (TPSA) of 3.2 Ų, indicating moderate lipophilicity suitable for organic solvent extraction and chromatographic purification [1]. The compound has a boiling point of 207°C at 760 mmHg and a flash point of 79°C, providing practical parameters for distillation-based purification and safe handling during solvent removal operations .

Physicochemical characterization Solvent selection Purification optimization

Long-Term Storage Stability Profile Supporting Procurement and Inventory Planning

According to supplier specifications, 1-(2-bromoethyl)piperidine maintains stability for a minimum of 2 years from the date of purchase when stored as supplied in a cool, dry place under inert atmosphere . Solutions prepared in DMSO may be stored at -20°C for up to 2 months without significant degradation . The hydrobromide salt form requires storage at 2-8°C under inert gas (nitrogen or argon) .

Stability Storage conditions Inventory management

Commercial Availability and Purity Specifications Supporting Reliable Procurement

1-(2-Bromoethyl)piperidine is available from multiple global suppliers with purity specifications ranging from 95% to 98% . Common pack sizes include 250 mg, 1 g, and 5 g, with pricing indicative of a specialized but accessible building block [1]. The compound is supplied with supporting analytical documentation including NMR, HPLC, and GC verification reports from qualified vendors .

Commercial availability Purity specifications Supplier qualification

Synthetic Utility Documented in Peer-Reviewed Methodologies

1-(2-Bromoethyl)piperidine serves as a key building block in the synthesis of biologically active compounds. It has been utilized in the preparation of 2-iminobenzimidazole trypanothione reductase inhibitors identified through high-throughput screening [1]. The compound also appears in patent literature for pharmaceutical intermediate synthesis, with market analyses documenting its role across drug development applications [2].

Synthetic methodology Building block Medicinal chemistry

Recommended Application Scenarios for 1-(2-Bromoethyl)piperidine in Research and Development


Medicinal Chemistry Building Block for Nitrogen-Containing Bioactive Scaffolds

1-(2-Bromoethyl)piperidine is optimally deployed as a bifunctional building block in medicinal chemistry programs requiring introduction of a piperidine moiety via alkylation. The bromoethyl group enables efficient SN2 nucleophilic substitution with amine, thiol, or alkoxide nucleophiles, while the piperidine ring confers favorable pharmacokinetic properties to the resulting molecular architecture [1]. The compound has documented utility in generating screening libraries and optimizing lead compounds, as exemplified by its role in trypanothione reductase inhibitor discovery [2]. Selection of this specific bromoethylpiperidine over chloro analogs is driven by the superior leaving group ability of bromide, which accelerates reaction kinetics and improves synthetic throughput.

Synthesis of Quaternary Ammonium Compounds and Specialty Chemicals

The terminal bromoethyl group of 1-(2-bromoethyl)piperidine serves as an efficient electrophile for quaternization reactions with tertiary amines, producing quaternary ammonium compounds with applications in phase-transfer catalysis, antimicrobial agents, and ionic liquids [3]. The defined boiling point (207°C at 760 mmHg) and flash point (79°C) inform safe reaction design and solvent removal protocols during workup . Procurement of the free base form is recommended for these applications, as the hydrochloride salt requires additional neutralization steps that may introduce side reactions or reduce atom economy.

Agrochemical Intermediate Development and Patent-Protected Synthesis

Patent analyses indicate that 1-(2-bromoethyl)piperidine is employed in proprietary synthetic routes for agrochemical intermediates requiring nitrogen-containing heterocyclic scaffolds [4]. The compound's defined stability profile (≥2 years under recommended storage) supports its inclusion in long-term development programs and patent-protected manufacturing processes where consistent raw material quality is essential . For applications involving scale-up, the availability of the compound from multiple qualified suppliers with documented purity specifications (95-98%) mitigates supply chain disruption risk and supports regulatory filing requirements.

Reaction Optimization and Methodology Development Studies

1-(2-Bromoethyl)piperidine serves as a model substrate for investigating nucleophilic substitution kinetics, neighboring group participation effects, and solvent influence on SN2 versus elimination pathways. The moderate lipophilicity (XLogP3: 2.4) and low topological polar surface area (3.2 Ų) facilitate chromatographic monitoring and purification of reaction products [5]. Researchers comparing bromoethyl versus chloroethyl electrophiles may select this compound to establish baseline reactivity parameters, leveraging the well-characterized leaving group ability of bromide relative to chloride for mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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